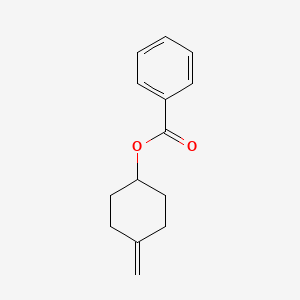

4-Methylenecyclohexyl benzoate

Description

Contextualization within Organic Ester and Cyclohexene (B86901) Chemistry

4-Methylenecyclohexyl benzoate (B1203000) is an organic compound that can be classified based on its two primary functional groups: the ester and the exocyclic alkene on a cyclohexane (B81311) ring.

Organic Ester: It is a benzoate ester, meaning it is a derivative of benzoic acid and an alcohol—in this case, 4-methylenecyclohexanol (B8742955). Esters are characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is then connected to another organic group. Benzoate esters specifically feature a phenyl group attached to the carbonyl carbon. This group is known for its stability and its influence on the electronic properties of the ester linkage. Esters are prevalent in nature, responsible for the characteristic fragrances of many fruits and flowers, and are widely used in industry as solvents, plasticizers, and in the synthesis of polymers. rsc.org

Cyclohexene Chemistry: The alcohol portion of the molecule, 4-methylenecyclohexane, is a derivative of cyclohexane containing an exocyclic double bond (a double bond outside the ring). This feature distinguishes it from the more common endocyclic double bond found in cyclohexene. wikipedia.org The methylidene group (C=CH₂) is a site of higher reactivity, susceptible to various addition reactions, such as hydrogenation, halogenation, and polymerization. pearson.com The cyclohexane ring itself is most stable in a chair conformation, but the presence of the sp²-hybridized carbons of the methylene (B1212753) group introduces conformational strain, influencing its chemical behavior. wikipedia.org

The structure of 4-Methylenecyclohexyl benzoate thus combines the aromatic stability and functionality of the benzoate moiety with the reactive potential of the methylenecyclohexane (B74748) unit.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-methylidenecyclohexyl benzoate |

| Molecular Formula | C₁₄H₁₆O₂ |

| CAS Number | 110701-99-0 |

Data sourced from ChemSpider. chemspider.com

Historical Perspective of Benzoate Ester and Cyclohexyl Compound Studies

The study of the components that make up this compound has a rich history in organic chemistry.

Benzoate Esters: The parent carboxylic acid, benzoic acid, has been known for centuries, first isolated from gum benzoin (B196080) in the 16th century. The systematic study of its derivatives, including benzoate esters, began in the 19th century with the development of organic synthesis. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, became a fundamental method for preparing esters like benzoates. Research into benzoate esters has led to their use in perfumes, food preservation, and more recently, as functional groups in advanced materials like liquid crystals and polymers. researchgate.net

Cyclohexyl Compounds: The history of cyclohexyl compounds is closely tied to the structural theory of organic chemistry. Unlike the aromatic compound benzene (B151609), cyclohexane was not found in natural resources like coal and had to be synthesized by early investigators. wikipedia.org In 1890, Hermann Sachse first proposed that the cyclohexane ring is not planar but exists in flexible, strain-free forms like the "chair" and "boat" conformations, a concept that was crucial for understanding the three-dimensional nature of molecules but only gained wide acceptance much later. wikipedia.org The synthesis of cyclohexene, a related compound, is now commonly achieved in laboratory settings through the acid-catalyzed dehydration of cyclohexanol (B46403). umass.edu The study of substituted cyclohexanes and cyclohexenes is fundamental to understanding stereochemistry and reaction mechanisms in cyclic systems.

Research Significance and Academic Relevance of the Chemical Compound

While this compound itself is not a widely studied compound with extensive dedicated literature, its structural motifs suggest potential areas of academic and research relevance. Its significance can be inferred from the known reactivity and applications of its constituent parts.

Polymer Chemistry: The exocyclic double bond of the methylenecyclohexane moiety is a potential monomer for addition polymerization. The reactivity of this group could allow for the synthesis of polymers with benzoate side chains. Such polymers might possess interesting thermal or optical properties, with the bulky cyclohexyl group affecting the polymer backbone's rigidity and the benzoate group influencing its polarity and refractive index.

Materials Science: Benzoate esters are known to be components of liquid crystals and other functional organic materials. Research has demonstrated that benzoate esters can act as acceptor units in molecules designed for applications in organic light-emitting diodes (OLEDs). researchgate.net The specific stereochemistry and bulk of the 4-methylenecyclohexyl group could be exploited to influence the molecular packing and phase behavior of such materials. Furthermore, some benzoate esters have been studied for their ability to self-assemble into chiral nanostructures. rsc.org

Synthetic Chemistry: In synthetic organic chemistry, the compound could serve as a useful intermediate. The benzoate group is a robust protecting group for alcohols, stable to many reaction conditions but removable when necessary. The alkene can be subjected to various transformations, such as oxidation to form a diol or an epoxide, or hydroboration-oxidation to introduce another functional group, all while the benzoate ester remains intact. The isomerization of the exocyclic double bond to a more stable endocyclic position under acidic conditions is another potential reaction pathway. quora.com

While direct research findings on this compound are sparse, its structure presents a platform for potential exploration in polymer synthesis, materials science, and as a versatile intermediate in organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

(4-methylidenecyclohexyl) benzoate |

InChI |

InChI=1S/C14H16O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-6,13H,1,7-10H2 |

InChI Key |

UAPPKNOIIGPMCJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC(CC1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylenecyclohexyl Benzoate and Its Structural Analogs

Direct Esterification Protocols

Direct esterification stands as a primary method for synthesizing 4-methylenecyclohexyl benzoate (B1203000). This involves the reaction of 4-methylenecyclohexanol (B8742955) with benzoic acid or its derivatives. The efficiency and success of this approach often hinge on the choice of catalyst and reaction conditions.

Acid-Catalyzed Esterification Routes

The Fischer-Speier esterification is a classic and widely used acid-catalyzed method. masterorganicchemistry.com In this process, a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to accelerate the reaction between an alcohol and a carboxylic acid. dergipark.org.trtcu.edumdpi.comcore.ac.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of one of the reactants (typically the alcohol) is used, or water is removed as it is formed, often through azeotropic distillation. tcu.edu While effective, this method can be limited by the harsh acidic conditions, which may not be suitable for sensitive substrates.

For more delicate or sterically hindered substrates, milder methods like the Steglich esterification are preferred. rsc.orgorganic-chemistry.org This reaction utilizes a coupling agent, commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.orgreddit.com The Steglich esterification proceeds under mild, often neutral pH conditions at room temperature, making it compatible with a wider range of functional groups. rsc.orgorgsyn.org The reaction is accelerated by DMAP, which acts as a nucleophilic catalyst. rsc.orgorganic-chemistry.org

Another significant method is the Yamaguchi esterification, which is particularly useful for the synthesis of highly functionalized and sterically hindered esters, as well as macrolactones. organic-chemistry.orgwikipedia.orgsantiago-lab.comresearchgate.net This two-step procedure involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP. organic-chemistry.orgsantiago-lab.com The Yamaguchi protocol is known for its high yields, short reaction times, and mild conditions. researchgate.netresearchgate.net

The Mitsunobu reaction offers another powerful tool for ester synthesis, proceeding with a clean inversion of stereochemistry at the alcohol center. organic-chemistry.orgwikipedia.orgnih.govnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The alcohol is activated by the phosphine, allowing for nucleophilic attack by the carboxylate. organic-chemistry.org

Transition Metal-Catalyzed Esterification Approaches

Transition metal catalysis has emerged as a versatile and efficient tool in organic synthesis, including the formation of esters. mdpi.comresearchgate.net These methods often offer high selectivity and functional group tolerance under mild reaction conditions. beilstein-journals.org Palladium-catalyzed reactions, for instance, have been extensively developed for C-O bond formation. beilstein-journals.org While direct esterification using transition metals is one approach, they are more prominently used in cross-coupling reactions to construct the core molecular framework, which is then followed by esterification.

Recent research has also explored the use of other transition metals. For example, a simple cobalt complex, Co(phen)Cl2, has been shown to be a highly efficient and cost-effective precatalyst for various cross-coupling reactions that can be precursors to ester synthesis. rsc.org Furthermore, zirconium-based solid acids have been developed as reusable catalysts for the esterification of benzoic acid with various alcohols, demonstrating the potential for more environmentally friendly and sustainable processes. mdpi.comresearchgate.net

Emerging Catalytic Systems in Benzoate Ester Synthesis

The field of catalysis is continually evolving, with a focus on developing more sustainable and efficient systems. Deep eutectic solvents (DESs) have shown promise as dual solvent-catalysts for esterification reactions. dergipark.org.tr For instance, a DES composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has demonstrated high catalytic activity in the esterification of benzoic acid with different alcohols, achieving high conversions under solvent-free conditions. dergipark.org.tr These systems are attractive due to their ease of preparation, low cost, and environmentally friendly nature. dergipark.org.tr

Visible-light-induced photocatalysis is another emerging area. acs.org Some systems can facilitate ester synthesis under mild, catalyst-free conditions, utilizing the energy from light to drive the reaction. acs.org These innovative approaches hold the potential to further improve the synthesis of benzoate esters, including 4-methylenecyclohexyl benzoate.

Advanced Synthetic Strategies for the 4-Methylenecyclohexyl Moiety

Beyond direct esterification, the synthesis of this compound can involve the construction of the 4-methylenecyclohexyl ring system as a key step. These advanced strategies provide alternative routes to the target molecule and its structural analogs.

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. wikipedia.org Ring-closing metathesis (RCM) is particularly relevant for the synthesis of cyclic structures like the cyclohexene (B86901) ring. masterorganicchemistry.com This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, can be used to form the six-membered ring from a suitable diene precursor. masterorganicchemistry.comapexmolecular.com Cross-metathesis, another variant, allows for the coupling of two different alkenes. masterorganicchemistry.comillinois.edu

Cross-coupling reactions, which form carbon-carbon bonds using transition metal catalysts, are also instrumental in modern organic synthesis. sigmaaldrich.commdpi.com Reactions like the Suzuki, Heck, and Sonogashira couplings, typically catalyzed by palladium, allow for the connection of various molecular fragments, providing a modular approach to complex structures. sigmaaldrich.commdpi.comuvic.ca These reactions could be employed to build the substituted cyclohexene ring or to attach the benzoate group to a pre-formed cyclohexene derivative.

Ring-Forming Reactions Yielding Cyclohexene Derivatives

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. researchgate.net This [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene) provides a direct and stereocontrolled route to cyclohexene derivatives. researchgate.net By choosing appropriately substituted dienes and dienophiles, a wide variety of substituted cyclohexenes can be synthesized.

Another classic and powerful ring-forming reaction is the Robinson annulation. wikipedia.org This method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org It is a key process for constructing fused ring systems and has been widely applied in the synthesis of natural products. wikipedia.org Modifications and variations of these fundamental ring-forming reactions continue to expand the synthetic chemist's toolbox for accessing complex cyclic structures like the 4-methylenecyclohexyl moiety. organic-chemistry.org

Multi-Step Synthesis Pathways Involving Precursors

The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 4-methylenecyclohexan-1-ol. guidechem.comchemscene.com A common and effective method for preparing this alcohol is the Wittig reaction. unigoa.ac.inwikipedia.orgmasterorganicchemistry.com This reaction involves the olefination of a ketone, in this case, cyclohexanone (B45756), to create a methylene (B1212753) group (a carbon-carbon double bond). unigoa.ac.in

The Wittig reaction utilizes a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), which acts as the reagent to introduce the methylene group onto the cyclohexanone ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition mechanism, forming a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the desired alkene, 4-methylenecyclohexan-1-ol, and triphenylphosphine oxide as a byproduct. wikipedia.orgorganic-chemistry.org

An alternative, though less common, approach to synthesizing methylenecyclohexane (B74748), a related precursor, involves the pyrolysis of N,N-dimethylcyclohexylmethylamine oxide or cyclohexylmethyl acetate. orgsyn.org Dehydrohalogenation of cyclohexylmethyl iodide can also yield methylenecyclohexane. orgsyn.org

Once the precursor, 4-methylenecyclohexan-1-ol, is obtained, the final step is the esterification with benzoic acid or its derivative to yield this compound. operachem.comsavemyexams.com A widely used method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. operachem.comyoutube.com This is a reversible condensation reaction where water is eliminated. To drive the reaction towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, or the water is removed as it is formed. operachem.comsavemyexams.com

Another effective method for esterification involves the use of a more reactive benzoic acid derivative, such as benzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This method can lead to higher yields and may be preferred under certain conditions.

A study exploring the synthesis of various benzoate analogs utilized 4-methylenecyclohexan-1-ol and different benzoyl chloride derivatives. scholaris.ca For instance, the reaction of 4-methylenecyclohexan-1-ol with 4-(trifluoromethyl)benzoyl chloride at 80 °C resulted in the formation of 4-methylenecyclohexyl 4-(trifluoromethyl)benzoate. scholaris.ca

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of organic compounds, including esters like this compound and its analogs, to minimize environmental impact and enhance safety. mdpi.comsci-hub.se Key areas of focus include the use of greener solvents, catalysts, and reaction conditions.

One significant advancement is the use of water as a solvent in organic reactions. sci-hub.se Water is a non-toxic, non-flammable, and readily available solvent, making it an environmentally benign alternative to volatile organic solvents. Research has demonstrated the successful synthesis of carboxamides, which share a similar amide bond formation principle with the esterification step, using vitamin C as a catalyst in water. sci-hub.se This suggests the potential for developing similar aqueous-based catalytic systems for ester synthesis.

The use of biocatalysts, such as enzymes, also aligns with green chemistry principles. rsc.org Lipases, for example, are enzymes that can catalyze esterification reactions with high selectivity and under mild conditions. While not specifically documented for this compound, the broader application of lipases in ester synthesis points to a promising green alternative.

In the context of the precursor synthesis, the oxidation of alcohols to ketones is a common step. Traditional oxidation methods often employ hazardous reagents. A greener approach involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst in the presence of a co-oxidant like sodium hypochlorite (B82951) (bleach). chemicalbook.com This method is efficient and avoids the use of heavy metal oxidants. A patented process describes the oxidation of 4-methylcyclohexanol (B52717) to 4-methylcyclohexanone (B47639) using TEMPO with oxygen as the ultimate oxidant, representing a very clean and green method. chemicalbook.com

Furthermore, the development of multi-step syntheses in continuous flow reactors is a significant step towards greener and more efficient chemical production. mit.edu Continuous flow systems allow for better control over reaction parameters, reduced reaction times, and minimized waste generation compared to traditional batch processes. mit.edu This approach could be applied to the synthesis of this compound, integrating the precursor formation and esterification steps into a single, continuous operation.

The choice of reagents and catalysts in esterification also presents opportunities for green innovation. The classic Fischer esterification, while widely used, often requires strong acid catalysts and high temperatures. operachem.com Research into solid acid catalysts or other recyclable catalysts can reduce the environmental burden associated with catalyst separation and disposal.

The table below summarizes some of the synthetic steps and the corresponding green chemistry considerations:

| Synthetic Step | Traditional Method | Green Alternative | Key Green Principles |

| Precursor Synthesis (Oxidation) | Chromic acid oxidation | TEMPO-catalyzed oxidation with O2 | Use of catalytic reagents, safer reagents |

| Precursor Synthesis (Olefination) | Wittig reaction with stoichiometric phosphonium (B103445) salt | Catalytic Wittig-type reactions (if developed) | Atom economy |

| Esterification | Fischer esterification with strong acid catalyst | Enzyme (lipase) catalysis, use of solid acid catalysts | Use of renewable feedstocks (enzymes), catalysis, waste prevention |

| Solvent Use | Volatile organic solvents (e.g., toluene) | Water, supercritical CO2 | Use of safer solvents |

| Process Type | Batch processing | Continuous flow synthesis | Energy efficiency, waste prevention |

Reaction Mechanisms and Chemical Reactivity Studies

Mechanistic Investigations of Ester Formation and Cleavage

The formation and cleavage of the ester bond in 4-Methylenecyclohexyl benzoate (B1203000) are fundamental to its chemistry, primarily proceeding through nucleophilic acyl substitution mechanisms.

Nucleophilic Acyl Substitution Pathways

The synthesis of 4-Methylenecyclohexyl benzoate is typically achieved via a nucleophilic acyl substitution reaction, a cornerstone of organic chemistry. masterorganicchemistry.com The most common laboratory method involves the reaction of a benzoic acid derivative with (4-methylenecyclohexyl)methanol.

A highly effective pathway is the reaction between benzoyl chloride and (4-methylenecyclohexyl)methanol. scholaris.cavaia.com The mechanism proceeds as follows:

Nucleophilic Attack : The oxygen atom of the hydroxyl group in (4-methylenecyclohexyl)methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. pearson.com

Formation of a Tetrahedral Intermediate : This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. pearson.commasterorganicchemistry.com

Elimination of the Leaving Group : The intermediate is unstable and collapses. The carbonyl group is reformed by the expulsion of the chloride ion, which is a good leaving group.

Deprotonation : A base, such as pyridine (B92270), which can also act as a catalyst, removes the proton from the oxonium ion to yield the final ester product, this compound, and pyridinium (B92312) chloride. vaia.compearson.com

This reaction is an example of alcoholysis of an acyl chloride. vaia.com Alternatively, Fischer esterification, involving the reaction of benzoic acid with (4-methylenecyclohexyl)methanol in the presence of a strong acid catalyst, can be used. This reaction is reversible, and conditions are often manipulated to favor product formation. libretexts.org

Hydrolysis and Transesterification Mechanisms

Hydrolysis is the cleavage of the ester bond by reaction with water. This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : This is an effectively irreversible process that yields sodium benzoate and (4-methylenecyclohexyl)methanol upon treatment with a base like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comsserc.org.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. masterorganicchemistry.comlibretexts.org This forms a tetrahedral intermediate which then expels the (4-methylenecyclohexyl)methoxide ion. A rapid, final proton transfer from the newly formed benzoic acid to the alkoxide generates the more stable carboxylate salt and the alcohol. masterorganicchemistry.com Studies on methyl benzoates show that this reaction is efficient even for sterically hindered esters at high temperatures. psu.edu

Acid-Catalyzed Hydrolysis : This is the reverse of the Fischer esterification. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate and the eventual elimination of (4-methylenecyclohexyl)methanol, regenerating the acid catalyst. libretexts.org

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, this could involve reacting it with an alcohol (e.g., ethanol) in the presence of an acid or base catalyst to form ethyl benzoate and (4-methylenecyclohexyl)methanol. ethz.ch This reaction is an equilibrium process, and an excess of the reactant alcohol is typically used to drive the reaction to completion. google.com

Reactivity of the Benzoate Ester Linkage

The reactivity of the ester functional group dictates many of the characteristic reactions of this compound.

Reactions with Nucleophiles and Electrophiles

The primary site of reactivity in the benzoate ester linkage is the electrophilic carbonyl carbon. It is susceptible to attack by a wide range of nucleophiles. youtube.com

Reactions with Nucleophiles : As discussed, hydroxide and alkoxide ions are effective nucleophiles for hydrolysis and transesterification, respectively. Other strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride donors (e.g., lithium aluminum hydride), can also attack the carbonyl group. These reactions typically lead to the cleavage of the ester and the formation of alcohols or ketones.

Reactions with Electrophiles : The carbonyl oxygen has lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. Protonation by acids is a key step in acid-catalyzed hydrolysis. libretexts.org The aromatic ring of the benzoate group can also undergo electrophilic aromatic substitution, though the ester group is deactivating and meta-directing.

Rearrangement Reactions

While the benzoate ester linkage itself is generally stable, rearrangements can occur under specific conditions. Research has shown that under certain acidic conditions (TFA/MsOH), attempts to functionalize the alkene in this compound can lead to rearrangements. thieme-connect.com The observation of 1-methylcyclohex-3-en-1-yl benzoate and 1-methyl-4-(trifluoroacetoxy)cyclohexyl benzoate suggests that the benzoyl group may rearrange to a carbocation intermediate formed at the cyclohexyl ring. thieme-connect.com This highlights the potential for complex intramolecular reactions where the ester group participates in or is affected by transformations elsewhere in the molecule.

Transformations Involving the 4-Methylenecyclohexyl Group

The exocyclic double bond of the 4-methylenecyclohexyl moiety is a key site for chemical transformations, offering a pathway to a variety of derivatives. The reactivity is typical of an alkene.

Electrophilic Addition : The double bond can readily undergo electrophilic addition reactions. For instance, treatment with a Brønsted acid in the presence of a bromide source can lead to the addition of H and Br across the double bond. thieme-connect.com Such reactions often proceed through a carbocation intermediate, which can be susceptible to rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before the nucleophile attacks. masterorganicchemistry.commsu.edu

Ozonolysis : As demonstrated with the related compound (4-methylenecyclohexyl)methanol, the methylene (B1212753) group can be cleaved by ozonolysis. This reaction breaks the double bond and, after a reductive workup, would convert the methylene group into a carbonyl group, yielding 4-oxocyclohexyl benzoate and formaldehyde. rsc.org

Other Addition Reactions : The double bond is also susceptible to other classic alkene reactions, including catalytic hydrogenation to form 4-methylcyclohexyl benzoate, halogenation (with Cl₂, Br₂), and hydrohalogenation (with HCl, HBr).

The interplay between the reactivity of the ester linkage and the methylenecyclohexyl group allows for a diverse range of chemical modifications, making this compound a versatile intermediate in organic synthesis.

Reactions at the Exocyclic Double Bond

The exocyclic double bond in this compound behaves as a typical alkene, making it susceptible to electrophilic addition reactions. researchgate.net The carbon atoms of the double bond are sp² hybridized, and the pi bond is a region of high electron density, readily attacked by electrophiles. researchgate.netlibretexts.org

Under strong acid conditions, such as in the presence of trifluoroacetic acid (TFA), the exocyclic double bond can be protonated. This leads to the formation of a tertiary carbocation on the cyclohexane (B81311) ring. This reactive intermediate is prone to rearrangement. Research has shown that in the presence of TFA, this compound can rearrange to form more stable carbocation intermediates, resulting in products such as 1-methylcyclohex-3-en-1-yl benzoate. thieme-connect.com This rearrangement suggests that direct functionalization at the exocyclic methylene group is complex and competes with skeletal rearrangements. thieme-connect.com

Other potential reactions at this site, based on general alkene chemistry, include:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond to form a dihalo-substituted cyclohexane derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl), which would be expected to follow Markovnikov's rule, with the hydrogen adding to the methylene carbon and the halide adding to the more substituted quaternary carbon of the ring.

Hydration: Acid-catalyzed addition of water to yield a tertiary alcohol, 1-methylcyclohexan-1-ol, after hydrolysis of the benzoate ester.

Ring-Opening and Ring-Closing Reactions

The cyclohexane ring in this compound is a stable, six-membered aliphatic ring and is generally resistant to ring-opening reactions under normal conditions. However, the formation of carbocation intermediates, as discussed previously, can be a gateway to ring-rearrangement reactions, which can be considered a form of partial ring-opening or restructuring. For instance, a carbocation adjacent to a strained ring could promote ring contraction or expansion, though this is less common for a stable cyclohexane system.

While there is no direct evidence of classic ring-opening for this compound, certain reaction types illustrate these principles in related structures:

Epoxide Ring-Opening: If the exocyclic double bond were first converted to an epoxide, the resulting three-membered ring would be highly strained and susceptible to ring-opening by nucleophiles under either acidic or basic conditions. libretexts.org This two-step process would represent a pathway to functionalize the ring via a ring-opening mechanism. libretexts.org

Ring-Closing Metathesis (RCM): This reaction is used to form cyclic compounds from dienes. pitt.edu While this compound itself is not a diene, derivatives could potentially be designed to undergo RCM to form bicyclic structures. RCM catalysts, particularly those based on ruthenium, are known for their high functional group tolerance, including esters. pitt.edu

ANRORC Mechanism: Standing for Addition of Nucleophile, Ring Opening, and Ring Closure, this mechanism is prominent in heterocyclic chemistry where a nucleophile attacks a ring, causing it to open and then re-close to expel a leaving group. wikipedia.org This mechanism is not directly applicable to a carbocyclic system like cyclohexane but serves as a fundamental example of a ring-opening/closing reaction sequence in organic chemistry. wikipedia.org

Stereochemical Aspects of this compound Reactions

The stereochemical outcomes of reactions involving this compound are crucial for understanding its chemical behavior.

Reactions at the Exocyclic Double Bond: The exocyclic double bond is planar. Addition reactions can occur from either face of this double bond. For example, in an electrophilic addition, the intermediate (e.g., a bromonium ion or a carbocation) can be attacked by a nucleophile from either the top or bottom face relative to the plane of the ring. The stereochemical outcome depends on the mechanism and the steric hindrance posed by the cyclohexyl ring conformation. The formation of new chiral centers is possible if the addition results in two different substituents on a ring carbon.

Reactions at the Ester Group: The carbon atom of the cyclohexyl ring attached to the benzoate group is a prochiral center. A reaction that creates a new chiral center at this position, or a reaction on a derivative where this carbon is already chiral, would have significant stereochemical implications. Nucleophilic acyl substitution at the ester's carbonyl carbon does not affect the stereochemistry of the cyclohexyl portion. However, if a reaction were to cleave the C-O bond of the alcohol moiety (an SN1 or SN2 reaction), the stereochemistry at that carbon would be affected. Research into benzoate exchange reactions highlights the complex stereochemical pathways, including both retention and inversion of configuration, depending on the specific reactants and conditions. rsc.org

Structure-Reactivity Relationships in Cyclohexyl Benzoates

The reactivity of cyclohexyl benzoates is profoundly influenced by their molecular structure, particularly by substituents on the aromatic benzoate ring. The principles of physical organic chemistry, such as the Hammett equation, provide a quantitative framework for understanding these relationships. libretexts.org

The Hammett equation correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. libretexts.org For the hydrolysis of a benzoate ester, the reaction is sensitive to the electronic properties of the substituent on the aromatic ring. libretexts.org

Electronic Effects of Substituents: Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), on the benzoate ring increase the partial positive charge on the carbonyl carbon. This makes the carbonyl group more electrophilic and more susceptible to attack by nucleophiles (e.g., hydroxide ions during basic hydrolysis). Consequently, EWGs increase the rate of hydrolysis. libretexts.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), decrease the electrophilicity of the carbonyl carbon by donating electron density to the ring. This slows down the rate of nucleophilic attack and thus the rate of hydrolysis. libretexts.org

The sensitivity of a reaction to these electronic effects is measured by the Hammett reaction constant, ρ (rho). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. libretexts.org The basic hydrolysis of substituted benzoates characteristically has a large, positive ρ value. libretexts.org

The cyclohexyl group itself also influences reactivity compared to a simple alkyl group like ethyl. Its larger steric bulk can hinder the approach of a nucleophile to the carbonyl center, potentially slowing the reaction rate relative to less bulky esters.

The following table, based on established principles for ethyl benzoates, illustrates the expected relative impact of substituents on the hydrolysis rate of a cyclohexyl benzoate. libretexts.org

| Substituent (at para-position) | Electronic Effect | Expected Relative Rate of Hydrolysis |

| -NO₂ | Strong Electron-Withdrawing | Highest |

| -Cl | Weak Electron-Withdrawing | Higher than H |

| -H | Neutral (Reference) | Standard |

| -CH₃ | Weak Electron-Donating | Lower than H |

| -OCH₃ | Strong Electron-Donating | Lowest |

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 4-Methylenecyclohexyl benzoate (B1203000) displays a series of signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the benzoate group typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring's π-electron system. The protons ortho to the carbonyl group are the most deshielded. The methine proton on the cyclohexyl ring attached to the ester oxygen is also shifted downfield due to the electronegativity of the oxygen atom. The exocyclic methylene (B1212753) protons show a characteristic signal for vinylic protons, while the remaining cyclohexyl methylene protons resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for 4-Methylenecyclohexyl benzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet of doublets | 2H | Aromatic (ortho-protons) |

| ~7.55 | Triplet | 1H | Aromatic (para-proton) |

| ~7.45 | Triplet | 2H | Aromatic (meta-protons) |

| ~5.10 | Multiplet | 1H | -CH-O- (methine) |

| ~4.75 | Singlet | 2H | =CH₂ (exocyclic methylene) |

| ~2.40-2.20 | Multiplet | 4H | Cyclohexyl (allylic CH₂) |

| ~1.90-1.70 | Multiplet | 4H | Cyclohexyl (CH₂) |

Note: The data in this table is based on predictive models and analysis of structurally similar compounds. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in this compound. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum (around 166 ppm). The aromatic carbons also resonate in the downfield region (δ 128-133 ppm), with the ipso-carbon (the carbon attached to the carbonyl group) being distinct. The carbons of the exocyclic double bond and the methine carbon attached to the oxygen appear in the intermediate region, while the aliphatic cyclohexyl carbons are found in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O (Ester) |

| ~147.0 | =C< (quaternary alkene) |

| ~133.0 | Aromatic (para-C) |

| ~130.5 | Aromatic (ipso-C) |

| ~129.5 | Aromatic (ortho-C) |

| ~128.4 | Aromatic (meta-C) |

| ~109.5 | =CH₂ (exocyclic methylene) |

| ~73.0 | -CH-O- (methine) |

| ~35.0 | Cyclohexyl (allylic CH₂) |

| ~30.0 | Cyclohexyl (CH₂) |

Note: The data in this table is based on predictive models and analysis of structurally similar compounds. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY spectrum for this compound would show correlations between protons that are coupled to each other, typically over two or three bonds. atamanchemicals.com Key expected correlations include those between the adjacent aromatic protons and among the protons of the cyclohexyl ring. For instance, the methine proton (-CH-O-) would show correlations to the adjacent methylene protons on the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. nih.gov This is crucial for definitively assigning the signals in both the ¹H and ¹³C NMR spectra. For example, the signal for the exocyclic methylene protons at ~4.75 ppm would correlate with the carbon signal at ~109.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). cir-safety.org This is particularly useful for identifying quaternary carbons and for connecting different spin systems. In this compound, HMBC would show correlations from the ortho-protons of the benzoate ring to the carbonyl carbon, and from the methine proton (-CH-O-) to the carbonyl carbon, confirming the ester linkage. Correlations from the exocyclic methylene protons to the adjacent allylic carbons in the ring would also be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, which is expected in the range of 1715-1735 cm⁻¹. acs.org The spectrum would also exhibit C-O stretching vibrations associated with the ester linkage. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl ring would appear just below 3000 cm⁻¹. vscht.cz The presence of the exocyclic double bond would be indicated by a C=C stretching absorption around 1650 cm⁻¹ and a =C-H stretching vibration. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch | Medium-Strong |

| ~1720 | C=O Stretch (Ester) | Strong |

| ~1650 | C=C Stretch (Alkene) | Medium |

| ~1600, ~1450 | Aromatic C=C Stretch | Medium |

| ~1270, ~1110 | C-O Stretch (Ester) | Strong |

Note: The data in this table is based on characteristic functional group absorption regions and data from similar benzoate esters.

Raman spectroscopy provides complementary information to IR spectroscopy. specac.com While polar bonds like the carbonyl group give strong IR signals, non-polar bonds often produce strong Raman signals. The C=C stretching of the exocyclic methylene group and the symmetric breathing vibrations of the benzene ring are expected to be prominent in the Raman spectrum. The aromatic C-H stretching and aliphatic C-H stretching vibrations would also be observable. The combination of IR and Raman spectra offers a more complete picture of the vibrational modes of this compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The this compound molecule contains a benzoate group, which acts as a chromophore. The electronic transitions within the benzene ring and the carbonyl group (C=O) of the ester are responsible for its characteristic UV absorption.

The UV spectrum of compounds containing a benzoate moiety typically displays distinct absorption bands. The benzene ring itself exhibits intense absorption bands below 200 nm and a weaker, structured band around 250-270 nm, which are associated with π-π* transitions. up.ac.zamsu.edu For benzoic acid and its simple esters, two primary absorption regions are generally observed. up.ac.zarsc.org The first is a strong absorption band (the B-band) occurring around 230 nm, and the second is a broader, less intense band (the C-band) appearing around 270-280 nm. rsc.org

In the case of this compound, the electronic spectrum is expected to be dominated by these transitions within the benzoate portion of the molecule. The attachment of the 4-methylenecyclohexyl group through the ester linkage is anticipated to cause minor shifts (solvatochromic shifts) in the position and intensity of these absorption maxima (λmax) compared to simpler benzoates like methyl benzoate or benzoic acid. up.ac.za The exact λmax and molar absorptivity (ε) values are dependent on the solvent used for the analysis due to interactions between the solvent and the chromophore. up.ac.za Qualitative analysis by UV-Vis spectroscopy can confirm the presence of the benzoate chromophore, while quantitative analysis, based on the Beer-Lambert law, can determine the compound's concentration in a solution. wiley.comrcsb.org

Table 1: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected Absorption Band (λmax) | Transition Type |

|---|---|---|

| Benzoate Group | ~230 nm | π → π* (B-band) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 216.28 g/mol ), electron ionization (EI) mass spectrometry would typically show a molecular ion peak (M+) at m/z = 216.

The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. Due to the energetic nature of the ionization process, the molecular ion often breaks apart into smaller, more stable fragment ions. plos.org The analysis of related benzoate esters reveals a characteristic fragmentation pattern. nih.govnist.gov A very common fragmentation involves the cleavage of the ester bond, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺). This fragment is highly characteristic of benzoate esters and gives a prominent peak at m/z = 105. wiley.comnih.gov

Another significant fragmentation pathway would involve the loss of the benzoate group, resulting in the formation of the 4-methylenecyclohexyl cation ([C₇H₁₁]⁺) at m/z = 95. Further fragmentation of the cyclohexyl ring could also produce smaller ions. The relative abundance of these fragment ions helps in confirming the structure of the molecule. The base peak, which is the most intense peak in the spectrum, is often the benzoyl cation at m/z 105 for many benzoate esters, indicating its high stability. nih.gov

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Structure |

|---|---|---|

| 216 | Molecular Ion [M]⁺ | [C₁₄H₁₆O₂]⁺ |

| 121 | Benzoyloxy radical loss | [C₇H₁₁]⁺ (4-methylenecyclohexyl cation) |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 95 | 4-methylenecyclohexyl cation | [C₇H₁₁]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the compound's stereochemistry and conformation in the solid state. plos.org

While a specific crystal structure for this compound has not been reported in the cited literature, the analysis of other organic esters and benzoates provides a framework for what to expect. plos.orgmaterialsproject.orgsigmaaldrich.com To perform this analysis, a single, high-quality crystal of the compound is required. This crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed.

If a suitable crystal of this compound were analyzed, the data would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. plos.org The analysis would precisely map the positions of each carbon, oxygen, and hydrogen atom. This would confirm the planarity of the benzene ring, the geometry of the ester group, and the conformation of the 4-methylenecyclohexane ring (likely a chair or twisted-boat conformation). Furthermore, the analysis would detail any intermolecular interactions, such as C-H···O or π-π stacking interactions, which govern the packing of the molecules in the crystal lattice. materialsproject.org

Table 3: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, triclinic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. |

| Torsional Angles | Describes the conformation of the molecule. |

Chromatographic Methods for Purity and Separation Analysis

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of esters like this compound. thieme-connect.comrestek.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is particularly well-suited for analyzing benzoate esters. researchgate.netnih.gov In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a buffer) would likely provide good separation from impurities. nih.govlongdom.org Detection is commonly achieved using a UV detector set to a wavelength where the benzoate chromophore absorbs strongly, such as 230 nm or 254 nm. researchgate.net The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC): GC is an excellent method for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and transported by an inert carrier gas (e.g., helium) through a capillary column containing a stationary phase. restek.com A nonpolar or mid-polar column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., BP-5 or similar), is generally effective for separating esters. rjstonline.com The retention time is used for identification. GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural information, making it a powerful tool for identifying the compound and any potential impurities or degradation products. wiley.comgcms.cz

Table 4: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC | GC |

|---|---|---|

| Technique | Reversed-Phase | Gas-Liquid Chromatography |

| Stationary Phase | C18 (ODS) | 5% Phenyl-polysiloxane (e.g., BP-5) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water | Helium or Hydrogen |

| Detector | UV-Vis (e.g., at 230 nm) | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Application | Purity assessment, quantification, separation | Purity assessment, separation of volatile impurities, identification (with MS) |

Chemometric Approaches in Spectroscopic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When analyzing complex spectroscopic data sets, such as those from UV-Vis, MS, or other techniques, chemometrics can be a powerful tool for interpretation, classification, and quantification. rjstonline.com

For this compound, chemometric methods could be applied in various scenarios. For instance, during its synthesis, a series of spectra (e.g., UV-Vis or infrared) could be collected over time. Unsupervised methods like Principal Component Analysis (PCA) could be used to explore this data, identifying the number of independent species (reactants, intermediates, products) contributing to the spectra and visualizing the reaction progress without prior knowledge of the components. rjstonline.comresearchgate.net

Supervised methods, such as Partial Least Squares (PLS) regression or Linear Discriminant Analysis (LDA), are used to build predictive models. researchgate.net For example, a PLS model could be trained on a set of spectra from samples with known concentrations of this compound to create a calibration model. This model could then be used to predict the concentration of the compound in new, unknown samples from their spectra, which is particularly useful for quality control in an industrial setting. researchgate.net These approaches allow for more robust and reliable data analysis, especially when dealing with complex mixtures or subtle spectral changes. nist.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (DFT, Hartree-Fock)

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 4-methylenecyclohexyl benzoate (B1203000), both Density Functional Theory (DFT) and Hartree-Fock (HF) methods would offer valuable insights, though they differ in their approach to the electron correlation problem. DFT, which approximates the electron correlation through a functional of the electron density, is often the method of choice for its balance of computational cost and accuracy. The Hartree-Fock method, while foundational, neglects electron correlation and is generally less accurate for many properties but can serve as a useful starting point.

Geometry Optimization and Conformational Analysis

A critical first step in the computational study of 4-methylenecyclohexyl benzoate would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. Due to the flexibility of the cyclohexyl ring and the rotational freedom around the ester linkage, the molecule can exist in several different conformations.

A thorough conformational analysis would be required to identify the global minimum energy structure as well as other low-energy conformers. This typically involves systematically rotating the rotatable bonds and performing a geometry optimization for each starting conformation. The relative energies of these conformers would then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. For instance, the cyclohexyl ring can adopt chair, boat, and twist-boat conformations, and the orientation of the benzoate group relative to the ring would also need to be considered.

Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Theory

Once the optimized geometry is obtained, the electronic structure of this compound could be investigated. This involves analyzing the distribution of electrons within the molecule and the energies of its molecular orbitals. Key parameters to be determined would include the total electronic energy, the dipole moment, and the distribution of atomic charges.

A crucial aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, one would expect the HOMO to be localized primarily on the electron-rich methylene-cyclohexene or benzoate moieties, while the LUMO would likely be centered on the aromatic ring.

Prediction and Validation of Spectroscopic Data

Quantum mechanical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, the following spectra could be simulated:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the IR spectrum. This would help in identifying the characteristic vibrational modes, such as the C=O stretch of the ester group, the C=C stretch of the methylene (B1212753) group and the aromatic ring, and the various C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared to experimental NMR spectra. This serves as a stringent test of the accuracy of the calculated electronic structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insight into the molecule's photophysical properties.

Reaction Pathway Analysis and Transition State Modeling

Theoretical calculations can be used to explore the potential chemical reactions of this compound. This involves mapping out the potential energy surface for a given reaction to identify the reaction mechanism, including any intermediates and transition states. For instance, the mechanism of its synthesis or its reactivity in addition reactions at the methylene group could be investigated. thieme-connect.comthieme-connect.com

Transition state modeling would involve locating the saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in its rate.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensemble

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. In an MD simulation, the classical equations of motion are solved for all the atoms in the system, governed by a force field that describes the interactions between them.

For this compound, an MD simulation would allow for the exploration of its conformational landscape in a more dynamic and realistic manner than a simple conformational search. It would provide information on how the molecule samples different conformations over time, the timescales of conformational changes, and the influence of a solvent environment on its structure and dynamics. This would result in a conformational ensemble, which is a collection of snapshots of the molecule's structure over time, providing a more complete picture of its flexibility.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. While no specific QSPR studies on this compound have been reported, such a study would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors for this compound and a series of structurally related compounds. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of these descriptors with a specific property of interest (e.g., boiling point, solubility, or a measure of reactivity).

Model Validation: Validating the predictive power of the QSPR model using an external set of compounds that were not used in the model-building process.

Such a study would be valuable for predicting the properties of new, related compounds without the need for experimental measurements.

Molecular Docking for Intermolecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery and materials science for forecasting the binding affinity and mode of interaction. While specific docking studies on this compound are not extensively documented in public literature, its likely interaction profile can be inferred from studies on analogous compounds containing benzoate and cyclohexyl moieties. researchgate.netmdpi.comijpbs.com

The interaction of this compound with a protein's active site would be governed by a combination of non-covalent forces originating from its distinct structural components: the benzoate group and the 4-methylenecyclohexyl group.

Benzoate Group Interactions: The ester functionality and the aromatic ring are key to its binding capabilities. The carbonyl oxygen of the ester acts as a hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donor residues (e.g., the amide protons of asparagine or glutamine, or the hydroxyl groups of serine, threonine, or tyrosine) in a receptor's binding pocket. nih.gov The phenyl ring can participate in several interactions:

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The electron-rich π-system of the benzene (B151609) ring can interact favorably with cationic sites, such as protonated lysine (B10760008) or arginine residues.

Hydrophobic Interactions: The nonpolar nature of the phenyl ring contributes to hydrophobic interactions with nonpolar residues.

4-Methylenecyclohexyl Group Interactions: This aliphatic, nonpolar moiety primarily engages in van der Waals forces and hydrophobic interactions within the binding cavity of a receptor. nih.gov The chair-like conformation of the cyclohexane (B81311) ring and the presence of the exocyclic methylene group create a specific three-dimensional shape that influences how it fits into a binding pocket. The stereoelectronics of 2-substituted methylenecyclohexanes suggest that the double bond influences the conformational preference of the ring, which in turn affects its steric fit. acs.org

Molecular docking simulations of various benzoate esters and cyclohexyl derivatives have shown that these types of interactions are fundamental to their binding affinity. ijpbs.commdpi.comnih.gov For instance, studies on other benzoate esters have successfully predicted their binding mechanisms with targets like xanthine (B1682287) oxidase and estrogen receptors. mdpi.comnih.gov Therefore, a hypothetical docking of this compound would likely show the benzoate portion anchored by hydrogen bonds and π-interactions, while the methylenecyclohexyl tail explores a hydrophobic sub-pocket.

Table 1: Predicted Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site

| Molecular Fragment | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| Carbonyl Oxygen (Ester) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Phenyl Ring | Lysine, Arginine | Cation-π Interaction |

| 4-Methylenecyclohexyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic / Van der Waals |

Charge Distribution and Electrostatic Potential Analysis

Charge distribution and the resulting molecular electrostatic potential (MESP) are fundamental properties that govern a molecule's reactivity and how it is recognized by other molecules. The MESP is a real physical property that can be calculated computationally and provides a map of the electrostatic landscape around a molecule. nih.gov

The MESP map illustrates regions of positive, negative, and neutral potential.

Negative Potential (Electron-Rich): These regions, typically colored red, are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack.

Positive Potential (Electron-Poor): These areas, usually colored blue, are found around hydrogen atoms bonded to electronegative atoms or on electron-deficient nuclei and indicate sites for nucleophilic attack.

Neutral Potential (Green/Yellow): These regions have a relatively balanced electrostatic potential.

For this compound, the MESP would highlight distinct features:

The most negative potential is expected to be localized on the carbonyl oxygen of the ester group due to the presence of its lone pairs and high electronegativity. This region is the primary site for hydrogen bond donation from another molecule.

A region of less intense negative potential would be distributed across the π-system of the benzene ring, making it attractive to cations or electron-poor systems. iucr.org

Positive electrostatic potential would be found on the hydrogen atoms of the aromatic ring and, to a lesser extent, on the hydrogens of the methylenecyclohexyl ring.

The exocyclic double bond of the methylenecyclohexyl group introduces a region of localized electron density, which could influence its interaction with electrophilic species.

Computational studies on methyl benzoate have shown that the electrostatic potential values at the atoms of the ester functional group can explain the molecule's reactivity. nih.gov Similarly, analysis of other benzoate esters has used MESP to understand and rationalize the formation of intermolecular interactions like hydrogen bonds and π–π stacking, where charge complementarity between interacting fragments is key. iucr.org The distribution of charge, with a clear separation between the electronegative oxygen center and the more neutral hydrocarbon scaffold, is a defining feature of this compound's chemical personality.

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Expected Electrostatic Potential | Implication for Interactions |

|---|---|---|

| Carbonyl Oxygen | Strongly Negative | Primary site for hydrogen bond acceptance. |

| Aromatic Ring Face | Moderately Negative | Site for π-π stacking and cation-π interactions. |

| Aromatic and Alkyl Hydrogens | Positive | Sites for interaction with electron-rich atoms. |

| Methylene Double Bond | Slightly Negative / Neutral | Potential site for interaction with electrophiles. |

Derivatives and Analogs of 4 Methylenecyclohexyl Benzoate

Synthesis of Substituted Benzoate (B1203000) Analogs

Modifications to the benzoate portion of the molecule primarily involve changes to the aromatic ring or the ester linkage itself. These alterations can significantly impact the electronic properties and stability of the compound.

The aromatic ring of the benzoate moiety can be functionalized with various substituents to modulate its electronic characteristics. The standard synthesis involves an esterification reaction between 4-methylenecyclohexanol (B8742955) and a substituted benzoyl chloride.

For instance, the introduction of a potent electron-withdrawing group like a trifluoromethyl group at the para-position of the ring has been documented. The synthesis of 4-methylenecyclohexyl 4-(trifluoromethyl)benzoate is achieved by reacting 4-methylenecyclohexanol with 4-(trifluoromethyl)benzoyl chloride. scholaris.cascholaris.ca This substitution significantly alters the electron density of the ester carbonyl. Conversely, electron-donating groups can also be introduced. The synthesis of analogs like methyl 2-(4-methylphenyl)benzoate highlights methods for adding alkyl groups to the aromatic ring, which would make the corresponding 4-methylenecyclohexyl analog less reactive towards nucleophilic attack at the carbonyl carbon. vinatiorganics.com

The electronic effect of these substituents is a key consideration. Electron-withdrawing groups, such as nitro or halo groups, decrease the electron density on the aromatic ring and stabilize the carboxylate anion, making the parent benzoic acid more acidic. nih.gov This increased electrophilicity is transferred to the ester, influencing its reactivity. Electron-donating groups, like alkyl or methoxy (B1213986) groups, have the opposite effect.

| Substituent on Benzoyl Ring | Position | Electronic Effect | Example Analog Name |

| Trifluoromethyl (-CF₃) | para | Withdrawing | 4-Methylenecyclohexyl 4-(trifluoromethyl)benzoate |

| Methyl (-CH₃) | para | Donating | 4-Methylenecyclohexyl 4-methylbenzoate |

| Nitro (-NO₂) | para | Withdrawing | 4-Methylenecyclohexyl 4-nitrobenzoate |

| Methoxy (-OCH₃) | para | Donating | 4-Methylenecyclohexyl 4-methoxybenzoate |

| Chlorine (-Cl) | para | Withdrawing | 4-Methylenecyclohexyl 4-chlorobenzoate |

Table 1: A summary of representative substitutions on the benzoic acid aromatic ring and their resulting electronic influence on the molecule.

Replacing the oxygen atom of the ester linkage with other heteroatoms, such as sulfur or nitrogen, creates thioester and amide analogs, respectively. These isosteric replacements can lead to significant changes in chemical stability and reactivity. While the direct synthesis of such analogs of 4-Methylenecyclohexyl benzoate is not extensively detailed, their preparation can be inferred from standard organic chemistry principles.

Amide Analogs: The synthesis of an amide analog, such as N-(4-methylenecyclohexyl)benzamide , would typically involve the reaction of benzoyl chloride with 4-methylenecyclohexylamine. The reactivity of amides is generally lower than that of esters towards nucleophiles due to the greater resonance stabilization of the amide bond. rsc.org The synthesis of various amide derivatives through different catalytic methods is a well-established field. nih.govmdpi.com

Thioester Analogs: A thioester analog, S-(4-methylenecyclohexyl) benzothioate , could be synthesized from the reaction of 4-methylenecyclohexanethiol with benzoyl chloride. Thioesters are generally more reactive than their ester counterparts towards nucleophilic acyl substitution because the carbon-sulfur bond is weaker and the thiolate is a better leaving group than an alkoxide.

Synthesis of Modified Cyclohexyl Moieties

Alterations to the cyclohexyl part of the molecule can introduce new functional groups or change the stereochemical and conformational profile of the compound.

The exocyclic double bond in this compound is a prime site for chemical modification. Research has shown that the alkene can undergo electrophilic addition. For example, treatment of this compound with a combination of trifluoroacetic acid (TFA) and methanesulfonic acid (MsOH) in the presence of formamide (B127407) can lead to the formation of formamido-substituted derivatives. This reaction yields a mixture of cis and trans isomers where a formamido group has been added across the double bond, transforming the methylene (B1212753) group into a methyl-bearing tertiary carbon with a new functional group attached.

| Reaction Type | Reagents | Product Description |

| Electrophilic Addition / Ritter-type Reaction | Formamide, TFA, MsOH | Addition of a formamido group across the double bond, yielding a mixture of cis- and trans-7-formamido-7-methylcyclohexyl benzoate isomers. |

Table 2: Example of a functionalization reaction on the cyclohexyl ring of this compound.

Other potential reactions targeting the double bond include epoxidation, dihydroxylation, or hydroboration-oxidation, which would introduce oxygen-containing functional groups onto the ring, creating a new set of derivatives with altered polarity and reactivity. Furthermore, C-H functionalization techniques offer a modern approach to selectively introduce substituents at various positions on the carbocyclic ring. sigmaaldrich.com

However, the presence of the sp²-hybridized carbon of the methylene group in this compound flattens the ring slightly and reduces the energy difference between the axial and equatorial conformers compared to a simple saturated cyclohexane (B81311) system. The conformational equilibrium can be further influenced by the electronic nature of substituents on the benzoate ring. Studies on substituted cyclohexyl benzoates show that the preference for the axial conformer can be tuned by altering the electronegativity of the ester group. acs.org

Synthesizing stereoisomeric analogs, for example by starting with pure cis- or trans-4-methylcyclohexanol, would result in benzoate esters with fixed stereochemistry. Comparing these fixed isomers to the parent compound would allow for a detailed investigation of how the orientation of the ester group affects the molecule's properties and reactivity.

| Compound | Favored Conformation of Ester | Reason / Key Factor |

| Cyclohexyl benzoate | Equatorial | Minimizes 1,3-diaxial steric interactions. |

| This compound | Equatorial (less pronounced) | The sp² center flattens the ring, reducing the energy difference between conformers. |

| 4-(4-chlorobenzoyloxy)cyclohexanone | Axial | Electronic effects and ring flattening from the C=O group stabilize the axial conformer. |

Table 3: A comparative overview of conformational preferences in different cyclohexyl ester systems.

Comparative Studies of Reactivity and Stability among Derivatives

Reactivity: The reactivity of the ester carbonyl towards hydrolysis is a key parameter. Generally, benzoate esters with electron-withdrawing substituents on the aromatic ring are more susceptible to hydrolysis because the carbonyl carbon is more electrophilic. acs.org Therefore, the 4-(trifluoromethyl)benzoate analog would be expected to hydrolyze more readily than the 4-methylbenzoate analog. In contrast, amide analogs are significantly more stable towards hydrolysis than their ester counterparts. rsc.org The reactivity of the exocyclic double bond can also be modulated. Electron-withdrawing groups on the benzoate ring may slightly decrease the nucleophilicity of the double bond through inductive effects.

Stability: The chemical stability of these derivatives under various conditions is critical. For instance, studies on N-substituted (aminomethyl)benzoate esters show high stability in acidic solutions but rapid enzymatic hydrolysis in plasma, a property tunable by the substituent's position. nih.gov While these are not direct analogs, the principle that aromatic substitution affects stability is transferable. The hydrolytic stability of simple benzoate esters is influenced by both the alcohol and the acid component; for instance, under basic conditions, phenyl benzoate hydrolyzes more rapidly than alkyl benzoates due to the stability of the resulting phenoxide ion. nih.gov This suggests that modifications to the cyclohexyl ring that alter its electronic properties could also influence ester stability. The conformational stability, as discussed previously, is a balance of steric and electronic effects, with the presence of sp² centers or polar substituents on the ring playing a crucial role in determining the favored conformer. acs.org

Structural Diversification Strategies

The molecular architecture of this compound offers several avenues for structural diversification, allowing for the systematic modification of its physicochemical and biological properties. These strategies primarily target the three key components of the molecule: the benzoate ring, the ester linkage, and the methylenecyclohexyl moiety. By employing a variety of synthetic organic reactions, a diverse library of analogs can be generated.

One common strategy involves the modification of the benzoate group. This can be achieved by introducing a wide range of substituents onto the aromatic ring. For instance, the synthesis of 4-methylenecyclohexyl 4-(trifluoromethyl)benzoate demonstrates the introduction of an electron-withdrawing group. scholaris.ca This is typically accomplished by reacting 4-methylenecyclohexan-1-ol with the corresponding acyl chloride, in this case, 4-(trifluoromethyl)benzoyl chloride. scholaris.ca This approach allows for the exploration of electronic effects on the molecule's activity. The general principle of producing benzoic acid derivatives often starts from the oxidation of an appropriate alkylbenzene, which can then be converted to the desired ester. savemyexams.com

Another key point for diversification is the ester functionality itself. While direct modification is less common, the synthesis of analogs can be seen as a variation of esterification reactions. Different carboxylic acids can be reacted with 4-methylenecyclohexan-1-ol to generate a variety of esters. This principle is highlighted in the synthesis of eugenyl benzoate derivatives, where various chemical reactions like esterification are employed to create novel compounds. nih.gov

Modifications of the cyclohexyl ring and the exocyclic methylene group represent another important diversification strategy. While direct chemical modification of the methylene group can be challenging, it is possible to start from different cyclohexanol (B46403) precursors. For example, using a cyclohexanol with a different substitution pattern on the ring would lead to a different set of benzoate esters. The synthesis of derivatives of 4-ethylcyclohexanecarboxylic acid from 4-ethylbenzoic acid through hydrogenation showcases a method for modifying the cyclohexyl precursor. asmarya.edu.ly

The following table summarizes the primary strategies for the structural diversification of this compound and provides examples of the resulting derivatives.

| Diversification Strategy | Target Moiety | Reaction Type | Example Derivative | Precursors |

| Substitution on the Aromatic Ring | Benzoate | Acylation | 4-methylenecyclohexyl 4-(trifluoromethyl)benzoate | 4-methylenecyclohexan-1-ol and 4-(trifluoromethyl)benzoyl chloride |

| Variation of the Carboxylic Acid | Ester | Esterification | Generic Ester Analogs | 4-methylenecyclohexan-1-ol and various carboxylic acids |

| Modification of the Cyclohexyl Ring | Cyclohexyl | Hydrogenation of precursor | 4-ethylcyclohexyl benzoate (hypothetical) | 4-ethylcyclohexan-1-ol and benzoic acid |

These strategies, often used in combination, allow for a comprehensive exploration of the chemical space around this compound, facilitating the development of new derivatives with tailored properties.

Applications of 4 Methylenecyclohexyl Benzoate in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), which involve the sequential reaction of three or more components in a single vessel, are powerful tools for building molecular complexity efficiently. researchgate.netcaltech.edu The structure of 4-Methylenecyclohexyl benzoate (B1203000) contains two primary reactive sites that could potentially engage in MCRs.